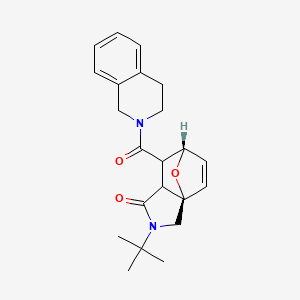![molecular formula C19H18FN3O4 B5515103 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves complex reactions, starting from basic organic or inorganic components. For instance, derivatives of N-arylbenzamides, closely related to the target compound, can be synthesized through reactions involving dilithiation and condensation with aromatic esters, followed by acid cyclization to form isoquinolinones (Davis et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide is often determined using X-ray crystallography. Structural analyses reveal the spatial arrangement of atoms within the molecule and its electronic configuration, which are crucial for understanding the compound’s reactivity and interaction with biological targets. Studies like the one by Karabulut et al. (2014), which used single crystal X-ray diffraction and DFT calculations, offer insights into the intermolecular interactions influencing molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs include condensation reactions, formation of derivatives through reactions with hydrazine or phenylhydrazine, and cyclization reactions. These reactions often result in the formation of new compounds with potential biological activity. Patel and Dhameliya (2010) described the synthesis of derivatives exhibiting antimicrobial activities, indicating the chemical versatility and potential utility of these compounds (Patel & Dhameliya, 2010).
Applications De Recherche Scientifique
Antimicrobial Applications
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide and its derivatives have been investigated for their antimicrobial properties. Research has demonstrated that the incorporation of the fluorine atom and the oxadiazole ring into benzamide structures can significantly enhance antimicrobial activity. Specifically, compounds synthesized with these groups have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013; Koçyiğit-Kaymakçıoğlu et al., 2011; Al-Wahaibi et al., 2021).
Biochemical Insights
The compound and its related derivatives have been part of studies aimed at understanding biochemical mechanisms and interactions. For example, research on the anaerobic O-demethylation of compounds containing methoxy groups has shed light on the metabolic processes involving similar structures under anaerobic conditions, indicating the broader biochemical relevance of such compounds (Stupperich, Konle, & Eckerskorn, 1996). Furthermore, the exploration of these compounds in the context of cellular proliferation and potential anticancer applications has opened new avenues for research, particularly in the development of probes for imaging tumor proliferation (Dehdashti et al., 2013).
Potential for Novel Drug Development
The synthesis and evaluation of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide derivatives have revealed significant potential in the development of novel therapeutic agents. Investigations into the antifungal, anti-inflammatory, cytotoxic, and antioxidant activities of these compounds underscore their potential utility in addressing a variety of health conditions. Some derivatives have demonstrated strong inhibitory activities against specific cancer cell lines and pathogens, suggesting their usefulness in designing targeted therapies (Koçyiğit-Kaymakçıoğlu et al., 2011; Al-Wahaibi et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-23(19(24)12-4-7-14(20)8-5-12)11-17-21-18(22-27-17)13-6-9-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYNVUJSOKVSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5515022.png)
![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)
![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)
![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)

